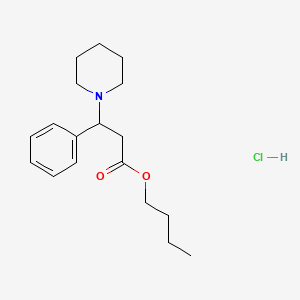
Butaverine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butaverine hydrochloride is a chemical compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms in various medical conditions. The compound is a derivative of butaverine, which is a butyl ester of β-phenyl-1-piperidinepropanoic acid. This compound is often used in the form of its hydrochloride salt to enhance its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butaverine hydrochloride involves the esterification of β-phenyl-1-piperidinepropanoic acid with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The resulting butaverine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Butaverine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Butaverine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of esterification and substitution reactions.
Biology: The compound is used to study the effects of antispasmodic agents on smooth muscle tissues.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.
Mechanism of Action
Butaverine hydrochloride exerts its effects by inhibiting the influx of calcium ions into smooth muscle cells. This inhibition prevents muscle contraction, leading to relaxation of the smooth muscles. The compound primarily targets calcium channels and other related pathways involved in muscle contraction .
Comparison with Similar Compounds
Papaverine: Another antispasmodic agent with a similar mechanism of action but different chemical structure.
Drotaverine: A more potent antispasmodic agent with a similar therapeutic profile.
Mebeverine: Used for similar medical conditions but with a different chemical structure and mechanism of action.
Uniqueness: Butaverine hydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its hydrochloride salt form enhances its solubility and stability, making it a preferred choice in various pharmaceutical formulations .
Properties
CAS No. |
17824-89-4 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
butyl 3-phenyl-3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19;/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3;1H |
InChI Key |
JARLFDVYUFHWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12296619.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
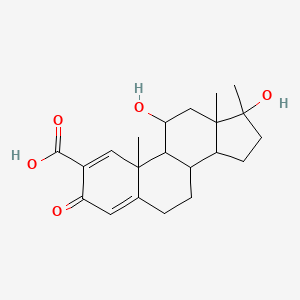
![(CDU-NHC-01)3-(4-Methyl-2,6-bis((R)-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate](/img/structure/B12296643.png)


![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)

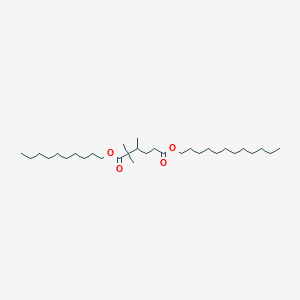
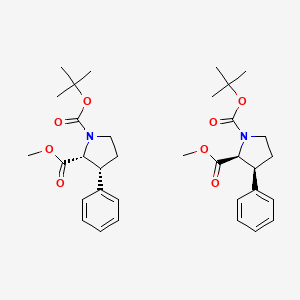
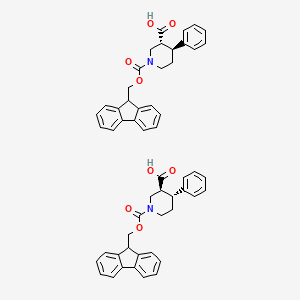
![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
